An In-depth Technical Guide to the Chemical Properties of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a substituted oxindole derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data for the compound and its structural analogs. The document details its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, and discusses its potential reactivity and biological significance within the broader class of oxindole-based compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Introduction
The oxindole scaffold is a prominent structural motif in a multitude of natural products and pharmacologically active compounds.[1] Its versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of biological activities. (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a derivative of the core oxindole structure, presents an interesting candidate for further investigation in drug development programs. The presence of a methyl group on the benzene ring and an acetic acid moiety at the 3-position can significantly influence its physicochemical properties, metabolic stability, and interaction with biological targets. This guide synthesizes the available information to provide a detailed chemical profile of this compound.
Chemical and Physical Properties
While specific experimental data for (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is limited in publicly available literature, its fundamental properties can be established, and others can be inferred from its parent compound, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.
| Property | Value | Source |
| IUPAC Name | (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | N/A |
| Synonyms | 6-Methyl-2-oxindole-3-acetic acid | N/A |
| CAS Number | 959241-55-5 | |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available for the 6-methyl derivative. The parent compound, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, has a melting point of 146 °C. | [2] |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available. Acetic acid as a processing aid can improve the solubility of weakly basic drugs in organic solvents.[4] | |
| pKa | Data not available. The carboxylic acid moiety suggests acidic properties. |
Spectroscopic Profile
1H and 13C NMR Spectroscopy (Predicted)
Predictive models for NMR spectroscopy can provide valuable insights into the expected chemical shifts.[5][6] The 1H NMR spectrum would likely show signals for the aromatic protons, the methyl group protons, the protons of the acetic acid side chain, and the N-H proton of the oxindole ring. The 13C NMR spectrum would display distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the aliphatic carbons of the ring and side chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[7][8]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Lactam) | ~3200 |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C=O stretch (Lactam) | ~1680 |
| C=C stretch (Aromatic) | 1600-1450 |
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 205.21. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the oxindole ring.[2][9] The fragmentation of related oxindole acetic acid derivatives often involves the loss of the side chain and subsequent ring fissions.[10][11]
Synthesis and Reactivity
Plausible Synthetic Pathway
A specific, detailed synthesis for (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be conceptualized based on established methods for synthesizing substituted oxindoles, such as the Fischer indole synthesis.[12][13][14]
Diagram of Plausible Synthetic Pathway
Caption: Plausible synthetic route to (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.
Experimental Protocol (Representative)
-
Hydrazone Formation: p-Tolylhydrazine is condensed with a suitable keto-ester, such as diethyl ketomalonate, typically in a protic solvent like ethanol with catalytic acid.
-
Fischer Indole Synthesis: The resulting hydrazone is subjected to cyclization under acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) with heating. This step forms the core oxindole structure.[13]
-
Hydrolysis and Decarboxylation: The ester groups of the intermediate are hydrolyzed to carboxylic acids using a strong base (e.g., NaOH or KOH), followed by acidification. Subsequent heating leads to decarboxylation to yield the final product, (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.
Chemical Reactivity
The reactivity of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is dictated by its functional groups: the oxindole ring system and the carboxylic acid side chain.
-
Oxindole Core: The oxindole ring can undergo various transformations. The C3 position is a nucleophilic center after deprotonation and can react with electrophiles. The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing methyl and amide groups. Oxidative cleavage of the C2-C3 bond is a known reaction for oxindole derivatives.[15]
-
Carboxylic Acid Moiety: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.
Biological and Pharmaceutical Relevance
While specific biological activity data for (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is not widely reported, the oxindole scaffold is a well-established pharmacophore with a broad range of biological activities, including but not limited to:
-
Anticancer Activity: Many oxindole derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors.[1]
-
Antimicrobial Properties: The indole nucleus is present in many compounds with antibacterial and antifungal activities.[16]
-
Anti-inflammatory Effects: Some indole derivatives have shown anti-inflammatory properties.[17]
The introduction of a methyl group at the 6-position and an acetic acid side chain can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel biological activities. Further research is warranted to explore the therapeutic potential of this specific compound.
Safety and Handling
(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes serious eye irritation | H319 |
Conclusion
(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound of interest for chemical and pharmaceutical research. This guide has compiled the available chemical and physical data, outlined a plausible synthetic strategy, and discussed its potential reactivity and biological relevance based on its structural features and the known properties of the oxindole class of compounds. While there is a clear need for more extensive experimental characterization of this specific molecule, this document provides a solid foundation for researchers to build upon in their future investigations.
References
-
Karonen, M., et al. (2022). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. MDPI. [Link]
-
ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
PubChem. (n.d.). Oxindole-3-acetic acid. [Link]
-
Powers, L. R. (1966). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 31(8), 2627–2631. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
-
Campos, K. R., et al. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(17), 4998–4999. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
Eisner, J. R., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]
-
Schmid, M. B., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters, 19(1), 184–187. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Cheon, C.-H., et al. (2024). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Synthesis, 56(06), 860-870. [Link]
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). [Link]
-
Philoppes, J. N., et al. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. [Link]
-
Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. [Link]
-
Morton, R. J., et al. (2019). Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. ACS Chemical Biology, 14(12), 2636–2645. [Link]
-
Kumar, A., & Kumar, S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 114-121. [Link]
-
Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Abraham, R. J. (2002). Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules (Doctoral dissertation, The University of Liverpool). [Link]
-
ResearchGate. (n.d.). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. [Link]
-
FooDB. (n.d.). Showing Compound Oxindole-3-acetic acid (FDB014206). [Link]
-
ResearchGate. (n.d.). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 755-763. [Link]
-
ResearchGate. (n.d.). (PDF) Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. [Link]
-
PubChem. (n.d.). Indole-3-Acetic Acid. [Link]
-
Journal of Student Research. (n.d.). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
-
ResearchGate. (n.d.). Computational prediction of toxicity. [Link]
-
ResearchGate. (n.d.). (PDF) Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. [Link]
-
Adam, S., et al. (2022). Correction: Adam et al. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics 2022, 14, 555. MDPI. [Link]
-
ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETIC ACID CAS#: 959241-55-5 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
